molecular formula C13H16N2O2 B14892157 4-(acetamidomethyl)-N-cyclopropylbenzamide

4-(acetamidomethyl)-N-cyclopropylbenzamide

Cat. No.: B14892157
M. Wt: 232.28 g/mol
InChI Key: WJWNZEAMSWPONQ-UHFFFAOYSA-N
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Description

4-(Acetamidomethyl)-N-cyclopropylbenzamide is an organic compound with a complex structure that includes an acetamidomethyl group and a cyclopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(acetamidomethyl)-N-cyclopropylbenzamide typically involves multiple steps. One common method starts with the acylation of benzylamine to form N-cyclopropylbenzamide. This intermediate is then subjected to a Mannich reaction with formaldehyde and acetamide to introduce the acetamidomethyl group.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Acetamidomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Acetamidomethyl)-N-cyclopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(acetamidomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The acetamidomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(Acetamidomethyl)benzoate
  • N-cyclopropylbenzamide
  • 4-(Acetamidomethyl)-N-methylbenzamide

Comparison: Compared to similar compounds, 4-(acetamidomethyl)-N-cyclopropylbenzamide is unique due to the presence of both the acetamidomethyl and cyclopropyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-(acetamidomethyl)-N-cyclopropylbenzamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-8-10-2-4-11(5-3-10)13(17)15-12-6-7-12/h2-5,12H,6-8H2,1H3,(H,14,16)(H,15,17)

InChI Key

WJWNZEAMSWPONQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)NC2CC2

Origin of Product

United States

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